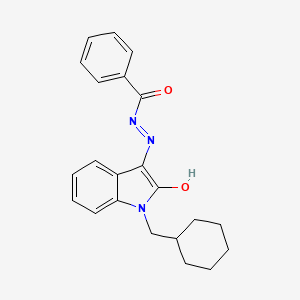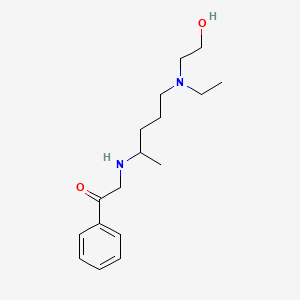
2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxyethyl group, and a phenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydroxyethylamine derivative, followed by its reaction with a suitable phenyl-containing compound under controlled conditions. Common reagents used in these reactions include ethylamine, hydroxyethylamine, and phenylacetyl chloride. The reaction conditions may involve specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyethyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the carbonyl group back to a hydroxyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction can revert it to an alcohol. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Scientific Research Applications
2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(7-Chloroquinolin-4-yl)-N-(5-(ethyl(2-hydroxyethyl)amino)pentan-2-yl)nitrous amide
- 3-Amino-4,4-dimethyl lithocholic acid derivatives
- N-Boc-ethanolamine
Uniqueness
2-((5-(Ethyl(2-hydroxyethyl)amino)pentan-2-yl)amino)-1-phenyl-2l2-ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H28N2O2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-[5-[ethyl(2-hydroxyethyl)amino]pentan-2-ylamino]-1-phenylethanone |
InChI |
InChI=1S/C17H28N2O2/c1-3-19(12-13-20)11-7-8-15(2)18-14-17(21)16-9-5-4-6-10-16/h4-6,9-10,15,18,20H,3,7-8,11-14H2,1-2H3 |
InChI Key |
JVBFBQFGTVMYCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(C)NCC(=O)C1=CC=CC=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
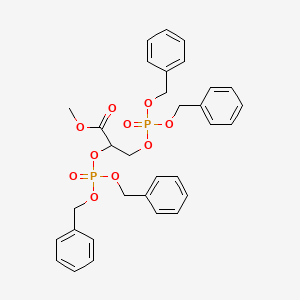
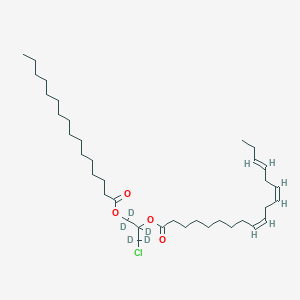

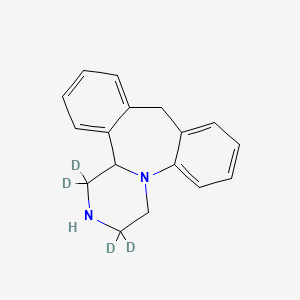

![(3S)-3-[6-[4-[2-[1-[4-[(3R,4S)-7-hydroxy-3-phenyl-3,4-dihydro-2H-chromen-4-yl]phenyl]piperidin-4-yl]ethyl]piperazin-1-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13850423.png)
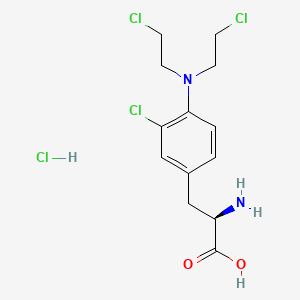
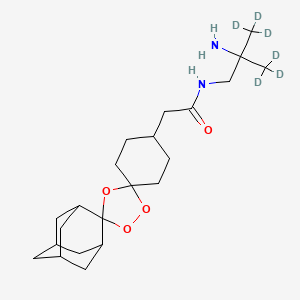
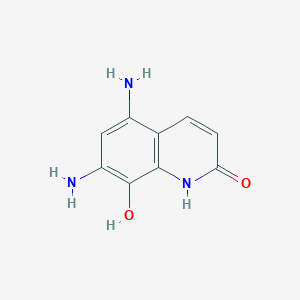
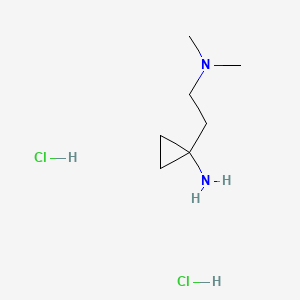
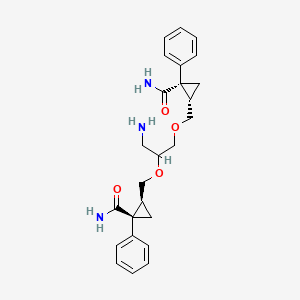
![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
